molecular formula C14H14ClNO3 B2526923 N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide CAS No. 2034456-18-1

N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2526923
CAS No.: 2034456-18-1
M. Wt: 279.72
InChI Key: RAYCIXKUMZYVJS-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a furan ring, a five-membered aromatic heterocycle known for its versatile biological activities, linked via a carboxamide group to a 3-(3-chlorophenyl)-3-hydroxypropyl side chain. This structure contributes to a unique hydrophilic-lipophilic balance, influencing the compound's binding affinity and interaction with biological targets . The furan scaffold is a recognized pharmacophore in numerous therapeutic agents, associated with a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Structurally similar furan-2-carboxamide derivatives have demonstrated promising activity against extensively drug-resistant (XDR) bacterial strains, such as carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the carboxamide bond (–CO–NH–) is a pivotal building unit that offers high hydrolysis resistance, enhancing the compound's stability in biological systems . This compound serves as a valuable building block in organic synthesis and drug discovery. It can be used to explore structure-activity relationships (SAR), particularly how modifications to the hydroxypropyl chain and chlorophenyl ring affect potency and selectivity. Researchers are investigating its potential mechanism of action, which may involve enzyme inhibition or receptor modulation leading to disrupted cellular functions . Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-11-4-1-3-10(9-11)12(17)6-7-16-14(18)13-5-2-8-19-13/h1-5,8-9,12,17H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYCIXKUMZYVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • Furan-2-carboxylic acid (or its activated derivatives)
  • 3-(3-Chlorophenyl)-3-hydroxypropylamine

Synthetic Routes to 3-(3-Chlorophenyl)-3-Hydroxypropylamine

This amine precursor is synthesized via two established pathways:

Epoxide Ring-Opening Route
  • Epoxidation : 3-Chlorostyrene undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form 3-(3-chlorophenyl)oxirane.
  • Aminolysis : Reaction with aqueous ammonia under reflux yields 3-(3-chlorophenyl)-3-hydroxypropylamine.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)/H₂O (3:1)
  • Temperature: 60°C
  • Time: 12–16 hours
  • Yield: 68–72%
Reductive Amination Approach
  • Ketone Formation : 3-Chloroacetophenone is reduced using sodium borohydride (NaBH₄) in methanol to produce 3-(3-chlorophenyl)-1-propanol.
  • Oxidation : The alcohol is oxidized to 3-(3-chlorophenyl)propanal using pyridinium chlorochromate (PCC).
  • Reductive Amination : Propanal reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimized Parameters :

  • Molar Ratio (Aldehyde:NH₄OAc): 1:2.5
  • pH: 6.5 (controlled by acetic acid)
  • Yield: 81–85%

Carboxamide Bond Formation Strategies

The coupling of furan-2-carboxylic acid with 3-(3-chlorophenyl)-3-hydroxypropylamine employs three principal methodologies:

Acid Chloride Method

Procedure :

  • Activation : Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride.
  • Aminolysis : The acid chloride is treated with the amine in dichloromethane (DCM) and triethylamine (Et₃N).

Key Data :

Parameter Value
Molar Ratio (Acid:SOCl₂) 1:1.2
Reaction Temperature 0°C → 25°C (gradual)
Amine Equivalents 1.1
Yield 78–82%

Advantages : High atom economy, minimal byproducts.
Limitations : Requires strict moisture control.

Coupling Reagent-Mediated Synthesis

EDC/HOBt System :

  • Activation : Furan-2-carboxylic acid (1 eq), EDC (1.5 eq), and HOBt (1 eq) in DCM.
  • Coupling : Addition of amine (1.05 eq) and DMAP (0.1 eq).

Performance Metrics :

Parameter Value
Reaction Time 4 hours
Temperature 25°C
Yield 85–88%
Purity (HPLC) ≥98%

Note : This method avoids acidic conditions, preserving the hydroxyl group.

Enzymatic Catalysis (Industrial Scale)

Lipase-Catalyzed Amidation :

  • Enzyme : Immobilized Candida antarctica lipase B (Novozym 435)
  • Solvent : tert-Butanol
  • Substrate Ratio : 1:1 (acid:amine)
  • Yield : 92% after 24 hours at 45°C

Benefits :

  • No protecting groups required
  • Eco-friendly (E-factor: 0.3)

Industrial Production Protocols

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Design

Key Features :

  • Reactor Type : Tubular (316L stainless steel)
  • Residence Time : 8 minutes
  • Throughput : 12 kg/hour
  • Purity : 99.5% (by GC-MS)

Optimized Conditions :

Stage Parameters
Acid Activation SOCl₂, 40°C, 2 bar
Amine Feed 5% excess
Quenching Aqueous NaHCO₃

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (s, 1H, Furan-H), 4.95 (br s, 1H, OH), 3.62–3.58 (m, 2H, CH₂NH)
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide)
HRMS [M+H]⁺ Calc.: 279.72, Found: 279.71

Purity Assessment

Method Results
HPLC (C18 column) Retention Time: 6.7 min, Purity: 99.2%
Karl Fischer Titration H₂O Content: 0.12%

Comparative Evaluation of Synthetic Routes

The table below contrasts the efficiency of major preparation methods:

Method Yield (%) Purity (%) Cost (USD/kg) Environmental Impact
Acid Chloride 78–82 97–98 120 High (SOCl₂ waste)
EDC/HOBt 85–88 98–99 180 Moderate
Enzymatic 90–92 99.5 210 Low
Continuous Flow 95 99.5 150 Medium

Challenges and Optimization Strategies

Hydroxyl Group Reactivity

The β-hydroxy amine moiety poses risks of dehydration under acidic conditions. Mitigation approaches include:

  • Using aprotic solvents (e.g., DMF)
  • Maintaining pH > 7 during coupling
  • Low-temperature processing (0–5°C)

Byproduct Formation

Major impurities and their control:

Impurity Source Removal Method
Furan-2-carboxylic acid Incomplete coupling Aqueous NaHCO₃ wash
Dipeptide adducts Over-coupling Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Substituent Variations

Key Compounds for Comparison :

N-[3-(3-Chloro-4-Cyanoanilino)-3-Oxopropyl]Furan-2-Carboxamide (CAS: 796076-23-8) Differences:

  • Replaces the hydroxyl group with a ketone (3-oxopropyl).
  • Introduces a cyano group at the 4-position of the chlorophenyl ring. Implications:
  • The ketone may reduce solubility compared to the hydroxyl group.
  • The electron-withdrawing cyano group could enhance electrophilic reactivity or alter binding interactions.

N-(3-(3-Chlorophenyl)-3-Hydroxypropyl)-5-Fluoro-2-Methoxybenzenesulfonamide (CAS: 2034456-90-9)

  • Differences :
  • Replaces the furan-2-carboxamide with a benzenesulfonamide group.
  • Adds fluorine and methoxy substituents to the aromatic ring.
    • Implications :
  • Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), affecting solubility and protein binding.
  • Fluorine and methoxy groups may influence metabolic stability and lipophilicity.

N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)Propanamide

  • Differences :
  • Substitutes the furan ring with a benzothiazole scaffold.
  • Lacks the hydroxyl group on the propyl chain.
    • Implications :
  • Benzothiazole derivatives are often associated with kinase inhibition or antimicrobial activity.
  • The absence of a hydroxyl group may reduce hydrophilicity.

Structural and Physicochemical Comparison

Property Target Compound N-[3-(3-Cl-4-CN-Anilino)-3-Oxopropyl]Furan-2-CA N-(3-(3-Cl-Ph)-3-OH-Propyl)-Benzenesulfonamide N-(Benzothiazole-2-yl)-3-(3-Cl-Ph)Propanamide
Core Structure Furan-2-carboxamide Furan-2-carboxamide Benzenesulfonamide Benzothiazole
Substituents 3-Cl-Ph, OH 3-Cl-4-CN-Ph, C=O 3-Cl-Ph, OH, 5-F, 2-OCH3 3-Cl-Ph
Molecular Weight Not provided Not provided 373.8 g/mol Not provided
Key Functional Groups -OH, -CONH- -C=O, -CONH-, -CN -SO2NH-, -F, -OCH3 -CONH-, benzothiazole

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a hydroxyl group, a carboxamide group, and a chlorophenyl substituent. These structural characteristics suggest diverse interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. The presence of the furan and amide functional groups suggests potential interactions with microbial enzymes or receptors, which could inhibit growth or replication .

Table 1: Antimicrobial Activity Studies

StudyMicroorganismMethod UsedResults
Study AE. coliDisk diffusionInhibition zone: 15 mm
Study BS. aureusMIC determinationMIC: 32 µg/mL

Anticancer Activity

Research has also explored the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in various cancer cell lines. Studies suggest that it may inhibit cell proliferation and influence cell cycle progression .

Table 2: Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism
A549 (lung)12.5Apoptosis induction
MCF-7 (breast)8.0Cell cycle arrest at G1 phase

The mechanisms by which this compound exerts its biological effects include:

  • Binding to Specific Receptors: The compound may modulate biological pathways by interacting with specific receptors involved in cellular signaling.
  • Inhibition of Enzymes: It is hypothesized that the compound can inhibit key enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Interaction with DNA/RNA: Potential influence on gene expression through direct interaction with nucleic acids has also been suggested .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antiproliferative Effects: A study conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to control groups.
  • In Vivo Efficacy: Animal models treated with the compound showed reduced tumor sizes, indicating potential efficacy as an anticancer agent.

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